LY3381916 -

LY3381916

Catalog Number: EVT-274075
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY3381916 is a potent and orally active IDO-1 inhibitor with potential immunomodulating and antineoplastic activities. LY3381916 specifically targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the amino acid tryptophan into the immunosuppressive metabolite kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, LY3381916 restores and promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and causes a reduction in tumor-associated regulatory T cells (Tregs).
Source and Classification

LY3381916 was developed by Eli Lilly and Company as part of their research into immuno-oncology therapies. It is classified as an IDO1 inhibitor, which is a subset of small-molecule inhibitors designed to disrupt the enzymatic activity of IDO1, thereby affecting the downstream metabolic processes that contribute to tumor growth and immune evasion.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY3381916 involves several key steps typical for small-molecule drug development. The compound is synthesized through a multicomponent approach, which allows for the efficient assembly of complex molecules from simpler precursors. This method not only enhances the yield but also improves the purity of the final product.

Technical details regarding its synthesis include:

  • Starting Materials: The synthesis begins with commercially available starting materials that undergo various chemical transformations.
  • Reagents: Specific reagents are utilized to facilitate reactions such as coupling, oxidation, and cyclization.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate LY3381916 from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular structure of LY3381916 can be described using its chemical formula, which includes specific functional groups that contribute to its inhibitory activity against IDO1. The structure features a core scaffold that interacts with the active site of IDO1, allowing for competitive inhibition.

Key structural data include:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structural Features: The compound contains aromatic rings and nitrogen-containing heterocycles that enhance its binding affinity to the enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

LY3381916 functions primarily through competitive inhibition of IDO1. Upon binding to the enzyme's active site, it prevents the conversion of tryptophan to kynurenine, effectively blocking the downstream metabolic pathway that leads to immune suppression.

Technical details regarding its chemical reactions include:

  • Inhibition Kinetics: The inhibition kinetics can be quantified using enzyme assays where varying concentrations of LY3381916 are tested against a fixed concentration of tryptophan.
  • Mechanism of Action: The binding affinity and kinetics are analyzed using models such as Michaelis-Menten kinetics to determine parameters like KiK_i (inhibition constant).
Mechanism of Action

Process and Data

The mechanism by which LY3381916 exerts its effects involves several steps:

  1. Binding: LY3381916 binds to the active site of IDO1.
  2. Inhibition: This binding inhibits the enzyme's ability to catalyze the conversion of tryptophan into kynurenine.
  3. Restoration of Immune Function: By preventing kynurenine production, LY3381916 helps restore T cell function and promotes anti-tumor immunity.

Data from preclinical studies indicate that effective doses lead to significant reductions in kynurenine levels in biological samples from treated subjects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY3381916 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Relevant analyses include spectroscopic methods (e.g., NMR, MS) used to confirm its structure and purity.

Applications

Scientific Uses

LY3381916 is primarily investigated for its potential applications in cancer therapy, particularly as an immunotherapeutic agent. Its role as an IDO1 inhibitor positions it within various clinical trials aimed at enhancing immune responses against tumors.

Potential applications include:

  • Combination Therapies: It is being studied in combination with other immunotherapies, such as checkpoint inhibitors, to improve efficacy.
  • Clinical Trials: Ongoing trials assess its safety, tolerability, and pharmacodynamics in patients with various cancers.
Introduction to IDO1 as a Therapeutic Target in Oncology

Role of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Tumor Immune Evasion

IDO1 is a cytosolic, heme-containing enzyme that catalyzes the initial and rate-limiting step of tryptophan (Trp) degradation along the kynurenine (Kyn) pathway. In the tumor microenvironment (TME), IDO1 is overexpressed by cancer cells, stromal cells, dendritic cells, macrophages, and endothelial cells, creating a profoundly immunosuppressive niche [1] [4]. This enzyme operates through dual mechanisms:

  • Tryptophan Depletion: Local Trp scarcity activates the GCN2 (general control nonderepressible 2) kinase pathway in T cells, triggering anergic responses and cell-cycle arrest. Concurrently, it inhibits mTOR signaling, further dampening effector T-cell function [4] [10].
  • Kynurenine Accumulation: Kyn and its metabolites act as endogenous ligands for the aryl hydrocarbon receptor (AhR). AhR activation drives the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which actively suppress antitumor immunity [3] [4].

Clinically, elevated IDO1 expression correlates with poor prognosis across multiple cancers (e.g., melanoma, colorectal, ovarian), making it a validated biomarker of immune evasion [1] [4]. Table 1 compares key enzymes in Trp metabolism.

Table 1: Enzymes in Tryptophan Catabolism

EnzymeTissue DistributionCatalytic ActivityPrimary Pathological Role
IDO1Ubiquitous (tumor, placenta, lymphoid organs)High (Km ≈ 20 μM)Tumor immune escape, Treg induction
IDO2Limited (liver, kidney)Low (≤10% of IDO1)Autoimmunity modulation
TDOPrimarily hepaticModerate (Km ≈ 200 μM)Brain homeostasis, tumor angiogenesis

Sources: [1] [4] [9]

Rationale for Targeting IDO1 in Combination Therapies

IDO1 inhibition alone rarely induces tumor regression due to compensatory immune checkpoints and pathway redundancies. However, its blockade synergizes with established therapies:

  • Checkpoint Inhibitors: IDO1 upregulation is a resistance mechanism to anti-PD-1/PD-L1 therapies. Combining IDO1 inhibitors (e.g., LY3381916) with checkpoint blockers reverses T-cell exhaustion and enhances cytotoxic responses. Preclinically, LY3381916 + anti-PD-L1 significantly reduced tumor volume versus monotherapy (p<0.01) [8] [10].
  • Chemotherapy/Radiotherpy: Cytotoxic agents induce immunogenic cell death, releasing tumor antigens. IDO1 inhibition prevents the immunosuppressive cascade triggered by these antigens, amplifying antigen-presenting cell activation and T-cell priming [3] [4].
  • Vaccines: IDO1 silencing enhances vaccine-induced T-cell infiltration and memory responses by mitigating Trp catabolism in dendritic cells [10].

Mechanistically, combination therapies disrupt the IFN-γ/IDO1 feedback loop, where IFN-γ from activated T cells induces IDO1, which in turn suppresses T-cell function—a key resistance node [3] [5].

Historical Development of IDO1 Inhibitors and LY3381916’s Emergence

The evolution of IDO1 inhibitors comprises three generations:

  • First-Generation (Non-selective): 1-Methyl-D-tryptophan (1-MT, indoximod) showed modest activity but lacked potency (IC50 > 100 μM) and targeted non-IDO pathways [3] [7].
  • Second-Generation (Heme-Binding): Epacadostat (IC50 = 70 nM) competitively inhibited heme-bound IDO1 but failed in Phase III due to insufficient target coverage and compensatory TDO upregulation [3] [7].
  • Third-Generation (Apo-Protein Targeting): LY3381916 (IDO1-IN-5) represents a paradigm shift. It selectively binds apo-IDO1 (the heme-free form) with high affinity (IC50 = 7 nM), disrupting enzyme maturation and promoting proteasomal degradation. Unlike predecessors, it avoids heme-iron coordination, minimizing off-target effects [2] [6] [8].

LY3381916’s distinct mechanism stems from its recognition of an allosteric pocket in apo-IDO1, inducing conformational changes that prevent heme incorporation. This "heme-displacing" action ensures prolonged inhibition, evidenced by sustained Kyn/Trp ratio suppression >72 hours post-dosing [8] [9]. Notably, it exhibits >100-fold selectivity over IDO2/TDO and no AhR agonism [2] [6], addressing limitations of earlier inhibitors. Table 2 highlights key clinical-stage IDO1 inhibitors.

Properties

Product Name

LY3381916

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

LY3381916; LY-3381916; LY 3381916;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.